UNC0224

Vue d'ensemble

Description

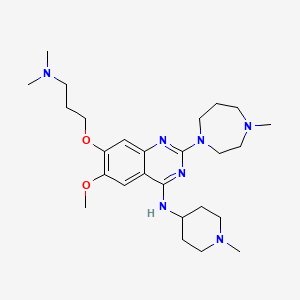

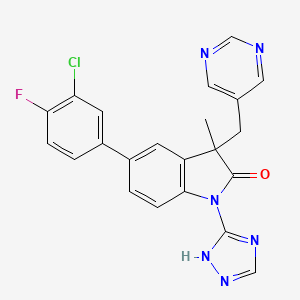

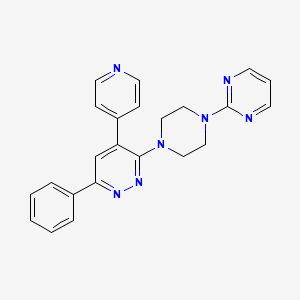

The compound “7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine” is a chemical compound with the molecular formula C26H43N7O2 . It is also known by the synonyms UNC0224 and 1197196-48-7 .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI code for the compound isInChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) .

Applications De Recherche Scientifique

Reprogrammation des cellules souches

UNC0224 est un puissant inhibiteur des euchromatine histone méthyltransférases EHMT1 et EHMT2, cruciales dans la reprogrammation des cellules somatiques humaines en cellules souches pluripotentes {svg_1}. Ce processus est fondamental pour la médecine régénérative car il permet la création de cellules souches spécifiques au patient qui peuvent potentiellement être utilisées pour réparer les tissus ou organes endommagés.

Recherche sur le cancer

La surexpression d'EHMT1 et EHMT2 est associée à la métastase du cancer, à la souche et à la résistance à la thérapie {svg_2}. La capacité d'this compound à inhiber ces enzymes a montré un potentiel prometteur dans l'induction de l'apoptose, la réduction de la migration cellulaire et la suppression de la croissance tumorale, ce qui en fait un outil précieux dans la recherche oncologique {svg_3}.

Régulation de l'expression génique

This compound influence l'expression génique en modulant la méthylation du résidu lysine 9 de l'histone 3 (H3K9), un marqueur épigénétique clé de la répression transcriptionnelle {svg_4}. En modifiant l'expression génique, this compound peut être utilisé pour étudier les effets des modifications épigénétiques sur la fonction et le développement cellulaires.

Inhibition de l'histone méthyltransférase

En tant qu'inhibiteur sélectif des méthyltransférases d'histone G9a et GLP, this compound a un Ki de 2,6 nM et un IC50 de 15 nM, montrant une sélectivité supérieure à 1000 fois par rapport aux autres méthyltransférases {svg_5}. Cette spécificité en fait un excellent outil pour disséquer les rôles de ces enzymes dans divers processus biologiques.

Mécanisme D'action

Target of Action

UNC0224 primarily targets histone methyltransferase G9a and GLP (G9a-like protein) . These enzymes play a crucial role in the methylation of histone proteins, specifically at the lysine 9 residue of histone 3 (H3K9), which influences gene expression .

Mode of Action

This compound inhibits G9a and GLP by binding to these enzymes, thereby preventing them from methylating their target histones . The inhibition of G9a and GLP by this compound is highly selective, with the compound showing little to no activity against other histone methyltransferases such as SET7/9, SET8/PreSET7, and PRMT3 .

Biochemical Pathways

By inhibiting G9a and GLP, this compound affects the methylation status of histone proteins, specifically at the H3K9 site . This can lead to changes in the structure of chromatin and the regulation of gene expression. The exact downstream effects can vary depending on the specific genes affected and the cellular context.

Pharmacokinetics

It is known that the compound is soluble in dmso, dmf, and ethanol , which suggests that it could be administered in a variety of ways and could have good bioavailability.

Result of Action

The inhibition of G9a and GLP by this compound can lead to changes in gene expression, which can have various cellular effects. For example, in the context of cancer, the overexpression of G9a and GLP is associated with metastasis, stemness, and therapy resistance . Therefore, the inhibition of these enzymes by this compound could potentially have anti-tumor effects .

Orientations Futures

Propriétés

IUPAC Name |

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?

A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]

Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?

A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.

Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?

A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

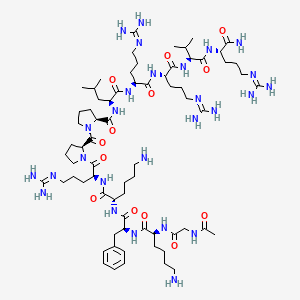

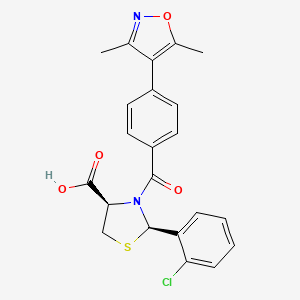

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)

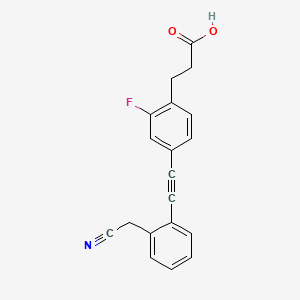

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)